molecular formula C3H7BO2 B1609749 Allylboronic acid CAS No. 88982-39-2

Allylboronic acid

Cat. No. B1609749
CAS RN: 88982-39-2
M. Wt: 85.9 g/mol
InChI Key: QGLVEAGMVUQOJP-UHFFFAOYSA-N
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Description

Allylboronic acid is a reagent used for various chemical reactions such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, olefin metathesis, intermolecular radical additions, and more . It reacts with carboxylic acids to give homoallylic alcohols in good yield .


Synthesis Analysis

Allylboronic acid can be synthesized by hydroboration or C-B coupling reaction (borylation) . Selective synthesis and transformation of allylboronic acids can be achieved via palladium-catalyzed allylic substitution reactions . A two-step synthesis of structurally diverse pyrrole-containing bicyclic systems has also been reported .


Molecular Structure Analysis

The molecular formula of Allylboronic acid is CHBO with an average mass of 85.897 Da and a Monoisotopic mass of 86.053909 Da . The molecular weight of its pinacol ester is 168.04 .


Chemical Reactions Analysis

Allylboronic acid participates in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities . It can also participate in other C−C bond-forming reactions via cross-coupling reactions .


Physical And Chemical Properties Analysis

Allylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 188.4±33.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has a molar refractivity of 22.2±0.3 cm3 and a polar surface area of 40 Å2 .

Scientific Research Applications

Synthesis of Homoallylic Amines

Allylboronic acids have been effectively used in the synthesis of homoallylic amine derivatives. A study by Das, Alam, Eriksson, and Szabó (2014) demonstrated that allylboronic acids react with acyl hydrazones to produce these compounds with high syn selectivity, a feature critical in stereochemical control in organic synthesis (Das, Alam, Eriksson, & Szabó, 2014).

Asymmetric Catalysis

The nickel-catalyzed enantioselective addition of allylboronic acid pinacol ester to dialkylidene ketones has been explored by Sieber and Morken (2008). This process highlights the role of allylboronic acid in asymmetric catalysis, producing compounds with high enantioselectivity, a key factor in the synthesis of chiral molecules (Sieber & Morken, 2008).

Formation of Adjacent Stereocenters

Allylboronic acids have been shown to react with a variety of ketones to form homoallylic alcohols with adjacent quaternary and tertiary stereocenters. This reaction, studied by Alam, Raducan, Eriksson, and Szabó (2013), is notable for its high anti stereoselectivity and mild reaction conditions (Alam, Raducan, Eriksson, & Szabó, 2013).

Organocatalytic Synthesis

Jonker, Jayarajan, Kireilis, Deliaval, Eriksson, and Szabó (2020) have reported the synthesis of chiral α-substituted allylboronic acids by asymmetric homologation. This study underscores the versatility of allylboronic acids in the synthesis of complex molecules with multiple contiguous stereocenters (Jonker et al., 2020).

Allylboration of Imines and Indoles

Allylboronic acids are also used in the direct allylboration of various imines and indoles, as shown by Alam, Das, Huang, Eriksson, Himo, and Szabó (2014). This process is characterized by high anti-stereoselectivity and is facilitated by allylboroxines, a derivative of allylboronic acids (Alam, Das, Huang, Eriksson, Himo, & Szabó, 2014).

Cross-Coupling Reactions

The cross-coupling reactions of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides, as studied by Farmer, Hunter, and Organ (2012), represent another critical application. This research highlights the high selectivity and efficiency of allylboronic acids in forming complex organic molecules (Farmer, Hunter, & Organ, 2012).

Safety And Hazards

Allylboronic acid is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to avoid inhalation, contact with skin or eyes, and ingestion .

Future Directions

Recent advances in the preparation and application of Allylboronic species in organic synthesis have been highlighted . The main emphasis is on recent enantioselective reactions with carbonyl compounds and imines and the development of new types of cross-coupling reactions . A photocatalyzed 1,3-boron shift of allylboronic esters has also been reported .

properties

IUPAC Name

prop-2-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVEAGMVUQOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451546
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylboronic acid

CAS RN

88982-39-2
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
659
Citations
Y Li, KN Houk - Journal of the American Chemical Society, 1989 - ACS Publications
… of formaldehyde with allylboronic acid at the 3-21G level. The allylboronic acid was used as a … The chair and twist-boat transition structures for the reactions of allylboronic acid occur …
Number of citations: 108 pubs.acs.org
JL Farmer, HN Hunter, MG Organ - Journal of the American …, 2012 - ACS Publications
The cross-coupling reactions of allylboronic acid pinacol ester derivatives with aryl and heteroaryl halides occurred with high selectivity (>97%) at the α-carbon of the allylboron reagent …
Number of citations: 145 pubs.acs.org
M Raducan, R Alam, KJ Szabó - … Chemie (International ed. in …, 2012 - ncbi.nlm.nih.gov
… 2 ), and the boroxine is more reactive than the allylboronic acid itself. In a boroxine the B/O … a boroxine is higher than that of the corresponding allylboronic acid or allyl-Bpin derivative. …
Number of citations: 107 www.ncbi.nlm.nih.gov
VJ Olsson, S Sebelius, N Selander… - Journal of the American …, 2006 - ACS Publications
… Allylboronic acid 4a was surprisingly stable 7b in the presence of PTS, as in 9 h only 5% of … Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl …
Number of citations: 154 pubs.acs.org
P Jain, JC Antilla - Journal of the American Chemical Society, 2010 - ACS Publications
… PA-catalyzed reactions involving aldehydes are very rare, (7, 8) we investigated the enantioselective synthesis of homoallylic alcohols by reacting aldehydes with allylboronic acid …
Number of citations: 272 pubs.acs.org
S Sebelius, VJ Olsson, OA Wallner… - Journal of the American …, 2006 - ACS Publications
… The reaction of allylboronic acid 1a with iodobenzene proceeds smoothly at 40 C, affording coupling product 3a in 16 h with high yield (entry 1). The application of iodobenzene is …
Number of citations: 138 pubs.acs.org
S Sugiyama, S Imai, K Ishii - Tetrahedron: Asymmetry, 2013 - Elsevier
… After a mixture of (R)-tert-butanesulfinamide and glyoxylic acid with molecular sieves in CH 2 Cl 2 was stirred for 42 h at room temperature, allylboronic acid pinacol ester was added to …
Number of citations: 15 www.sciencedirect.com
B Streipert, P Janßen, X Cao… - Journal of The …, 2016 - iopscience.iop.org
… In this work, allylboronic acid pinacol ester (ABPE) was evaluated as shutdown additive for 4 V lithium ion cells. It was shown that ABPE had no negative effect on the cycling …
Number of citations: 11 iopscience.iop.org
R Alam, C Diner, S Jonker, L Eriksson… - Angewandte …, 2016 - Wiley Online Library
… The crucial additive, MeOH, has a dual role in the catalytic cycle: It is used for the esterification of the RB(OH) 2 group of the allylboronic acid, decreasing its reactivity and silencing the …
Number of citations: 81 onlinelibrary.wiley.com
CL Cavallaro, T Herpin, BF McGuinness… - Tetrahedron letters, 1999 - Elsevier
… allylindium4hb and allylboronic acid pinacolate5’ are described as reagents for the efficient allylation of resinbound aldehydes under mild reaction conditions employing a base-…
Number of citations: 12 www.sciencedirect.com

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